(4-Acetylphenyl)acetic acid

Description

Contextualization within Aromatic Carboxylic Acids

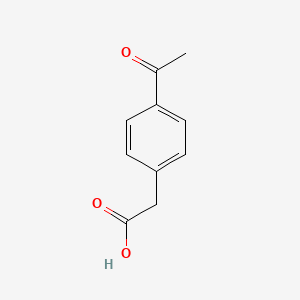

(4-Acetylphenyl)acetic acid, also known as 4-carboxymethyl acetophenone (B1666503), belongs to the class of aromatic carboxylic acids. These are organic compounds characterized by the presence of at least one carboxyl group (-COOH) attached to an aromatic ring. The structure of this compound is distinguished by a phenyl ring substituted with an acetic acid moiety and an acetyl group at the para position. This arrangement of functional groups imparts a specific reactivity profile to the molecule, allowing for selective chemical modifications at either the carboxylic acid or the ketone.

Significance in Organic Synthesis and Medicinal Chemistry

The dual functionality of this compound makes it a crucial starting material or intermediate in numerous organic syntheses. The carboxylic acid group can readily undergo reactions such as esterification and amidation, while the acetyl group can be modified through oxidation, reduction, or condensation reactions. researchcommons.org This versatility allows for the construction of diverse molecular architectures.

In medicinal chemistry, this compound and its derivatives are of particular interest. The core structure serves as a scaffold for the development of new therapeutic agents. For instance, derivatives of this compound have been investigated for their potential anticancer properties. mdpi.comresearchgate.netresearchgate.net It is also a key component in the synthesis of various biologically active heterocyclic compounds, such as thiazoles and imidazoles, which are known to exhibit a range of pharmacological activities. mdpi.comresearchgate.net

Overview of Current Research Trajectories

Current research involving this compound is multifaceted. A significant area of focus is the synthesis of novel derivatives with potential applications in medicine. Researchers are actively exploring the modification of its structure to create compounds with enhanced biological activity, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aievitachem.com For example, recent studies have described the synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives that show promise as antiproliferative agents. mdpi.comresearchgate.net Another research direction involves the use of this compound in the development of new materials and as a catalyst in certain chemical reactions.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-acetylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)9-4-2-8(3-5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGDHZGCMKDNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466833 | |

| Record name | (4-acetylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7398-52-9 | |

| Record name | (4-acetylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-acetylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 4 Acetylphenyl Acetic Acid

The following table summarizes the key chemical and physical properties of (4-acetylphenyl)acetic acid.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 7398-52-9 chemicalbook.com |

| Molecular Formula | C10H10O3 parkwayscientific.com |

| Molecular Weight | 178.187 g/mol parkwayscientific.com |

| Melting Point | 115-118 °C |

| Boiling Point | Not available |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in common organic solvents, slightly soluble in water. ontosight.ai |

Synthesis and Manufacturing of 4 Acetylphenyl Acetic Acid

The synthesis of (4-acetylphenyl)acetic acid can be achieved through several routes. One common laboratory method involves the Friedel-Crafts acylation of phenylacetic acid. researchgate.netthieme-connect.com This reaction typically uses a Lewis acid catalyst, such as aluminum chloride, to introduce the acetyl group onto the phenyl ring. researchgate.netthieme-connect.com

Another synthetic approach is the oxidation of (4-ethylphenyl)acetic acid. nih.govchemspider.com This method utilizes an oxidizing agent to convert the ethyl group to an acetyl group. The choice of starting materials and reaction conditions can be tailored to optimize the yield and purity of the final product. Purification is often achieved through recrystallization.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties with high accuracy. For a compound like (4-acetylphenyl)acetic acid, DFT studies would typically involve geometry optimization, analysis of molecular orbitals, correlation with spectroscopic data, and mapping of the electrostatic potential.

Molecular Geometry Optimization

The initial step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process calculates theoretical bond lengths and bond angles. For similar aromatic carboxylic acids, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have shown excellent correlation with experimental data obtained from X-ray diffraction. However, no specific optimized parameter tables for this compound were found.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. Studies on related molecules demonstrate that this analysis reveals how different functional groups contribute to the molecule's electronic properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. Specific energy values in electron volts (eV) for this compound are not documented in the available literature.

Theoretical Spectroscopic Data Correlation

DFT calculations are frequently used to predict vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis). Comparing these theoretical spectra with experimental data helps to validate the computational model and aids in the precise assignment of spectral bands. For instance, the calculated vibrational frequencies for the carbonyl (C=O) and hydroxyl (O-H) groups of the acetyl and carboxylic acid moieties would be compared against experimental FT-IR spectra. Such a comparative analysis for this compound has not been reported.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. In an MEP map, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, one would expect the oxygen atoms of the acetyl and carboxylic acid groups to be regions of high negative potential. However, a specific MEP analysis for this compound is not available.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Ligand-Protein Binding Orientations

Docking simulations of this compound into the active site of a target protein would reveal its binding orientation and calculate a docking score or binding energy, typically in kcal/mol. These simulations would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. While docking studies have been performed on numerous phenylacetic acid derivatives against various protein targets, specific studies detailing the binding orientations of this compound are absent from the reviewed scientific papers.

Assessment of Binding Affinities and Interactions

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy or docking score. For derivatives of this compound, docking studies have been instrumental in understanding their potential as therapeutic agents.

For instance, in the investigation of hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives as tyrosinase inhibitors, molecular docking revealed that these compounds bind effectively within the active site of the tyrosinase enzyme (PDB ID: 2Y9X). nih.govtandfonline.com One of the most potent derivatives, compound 5c, exhibited a strong binding energy of -7.90 kcal/mol. nih.gov This favorable interaction is attributed to the presence of hydroxyl groups at the ortho and para positions of the cinnamic acid phenyl ring. nih.govtandfonline.com The binding energies for other derivatives in this series ranged from -6.40 kcal/mol to -7.70 kcal/mol, indicating that while most bind well, subtle structural changes can significantly impact binding affinity. nih.gov

Similarly, in a study of N-((4-acetylphenyl)carbamothioyl)pivalamide and its potential as a multi-target inhibitor, molecular docking was used to assess its interactions with four different enzymes: α-amylase, urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The compound demonstrated the strongest binding affinities for AChE and BChE, with docking scores of -7.5 kcal/mol and -7.6 kcal/mol, respectively. nih.gov The interactions with α-amylase and urease were also significant, with binding energies of -6.1 kcal/mol and -6.3 kcal/mol. nih.gov These results highlight the compound's potential to interact with multiple biological targets, a desirable characteristic for treating complex diseases.

Another example involves the acetylsalicylic acid derivative 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate (B1210297) (AMPBS), which was investigated as a potential anticancer agent targeting the Epidermal Growth Factor Receptor (EGFR). researchgate.netcumhuriyet.edu.tr Molecular docking studies calculated a promising docking score of -7.4 kcal/mol for AMPBS, which compared favorably to the native ligand erlotinib (B232) (-7.0 kcal/mol). researchgate.netcumhuriyet.edu.tr

The table below summarizes the binding affinities of various this compound derivatives against different protein targets, as determined by molecular docking studies.

| Derivative | Target Protein | Binding Energy (kcal/mol) |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c) | Tyrosinase | -7.90 nih.gov |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | -7.5 nih.gov |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | -7.6 nih.gov |

| 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate (AMPBS) | Epidermal Growth Factor Receptor (EGFR) | -7.4 researchgate.netcumhuriyet.edu.tr |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (22) | Epidermal Growth Factor Receptor (EGFR) | - |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (22) | Sirtuin 2 (SIRT2) | - |

| Quinazolinone derivative (12b) | Cyclooxygenase (COX) | -103.53 ekb.eg |

Data for derivatives 22 and 12b binding energies were noted in studies but specific values were not provided in the search results. ekb.egmdpi.com

Role in Enzyme Inhibition Studies

Computational studies, particularly molecular docking and kinetic analyses, have been crucial in elucidating the role of this compound derivatives as enzyme inhibitors. These studies not only predict binding but also provide insights into the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

In the case of the tyrosinase-inhibiting hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives, enzyme kinetics studies revealed that compound 5c acts as a competitive inhibitor, while compound 5d is a mixed-type inhibitor. nih.govtandfonline.com Further investigation into their mode of binding suggested that both derivatives bind irreversibly to the tyrosinase enzyme. nih.govtandfonline.com This irreversible binding is a significant finding, as it implies a long-lasting inhibitory effect.

The multi-targeting N-((4-acetylphenyl)carbamothioyl)pivalamide was shown to have significant inhibitory activity against both AChE and BChE, with IC50 values of 26.23 ppm and 30.9 ppm, respectively. nih.gov Its inhibitory activity against urease and α-amylase was also noted, although to a lesser extent. nih.gov These experimental findings are well-supported by the molecular docking results, which predicted strong binding to these enzymes. nih.gov

Derivatives of this compound have also been explored as inhibitors of other enzymes. For example, 3-(4-Acetylphenyl)-2-bromopropanoic acid has been investigated for its potential to inhibit enzymes through covalent modification of nucleophilic amino acid residues. Additionally, certain derivatives have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. evitachem.com

The following table presents the enzyme inhibitory activities of selected this compound derivatives.

| Derivative | Target Enzyme | Type of Inhibition | IC50 Value |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c) | Tyrosinase | Competitive, Irreversible | 0.0089 µM nih.govtandfonline.com |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5d) | Tyrosinase | Mixed-type, Irreversible | 8.26 µM nih.gov |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | - | 26.23 ppm nih.gov |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | - | 30.9 ppm nih.gov |

| 1-(4-acetylphenyl)-3-benzylimidazolium chloride (2b) | Carbonic Anhydrase II | - | Ki: 14.09 ± 2.99 nM researchgate.net |

| 1-[(4-Acetylphenyl)sulfonyl]-4-phenylpiperazine (3e) | α-glucosidase | - | Moderately potent pjps.pk |

| N-(4-acetylphenyl)-2-cyanoacetamide derivative (8g) | α-amylase | Reversible, Competitive | 0.76 ± 1.23 µM researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-receptor interactions compared to the static picture provided by molecular docking. By simulating the movement of atoms and molecules over time, MD can assess the stability of a ligand-protein complex, reveal conformational changes, and provide a more accurate estimation of binding free energies.

For the highly potent tyrosinase inhibitor, the hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative 5c, MD simulations were performed to confirm the stability of its complex with the tyrosinase enzyme. nih.govtandfonline.com The results indicated that compound 5c forms a stable complex with the target protein, reinforcing the findings from molecular docking. nih.govtandfonline.com

In the study of the acetylsalicylic acid derivative AMPBS as an EGFR inhibitor, MD simulations would be a logical next step to validate the promising docking results and to understand the dynamic behavior of the ligand in the active site. researchgate.netcumhuriyet.edu.tr Similarly, for the N-(4-acetylphenyl)nicotinamide derivative targeting VEGFR-2, MD simulations were conducted and confirmed the stable binding of the compound within the enzyme's catalytic pocket over a 100 ns simulation period. mdpi.com The analysis of the MD trajectory, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent accessible surface area (SASA), and radius of gyration (Rg), all pointed to a stable and favorable interaction. mdpi.com

MD simulations have also been employed to study the interactions of other this compound derivatives with their targets. For instance, simulations of a nicotinamide-based derivative with VEGFR-2 and other inflammatory markers like IL-6 and TNF-α have provided insights into its multi-faceted mechanism of action. nih.gov Furthermore, MD simulations of a quinoline- and isoindoline-containing derivative with α-amylase and α-glycosidase demonstrated its stability within the active sites of these enzymes, supporting its potential as an antidiabetic agent. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

The first step in QSAR modeling is the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. Common descriptors include:

LogP: A measure of a molecule's lipophilicity, which influences its ability to cross cell membranes.

Molar Refractivity: Related to the volume of a molecule and its polarizability.

Hammett Constants (σ): Quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring.

For derivatives of this compound, these and other descriptors would be calculated to build a QSAR model. For example, in a QSAR study of N-(4-acetylphenyl)-4-aminobenzenesulfonamide derivatives, descriptors such as logP, molar refractivity, and Hammett constants would be used to correlate substituent effects with antibacterial activity.

Once the descriptors are selected, a mathematical model is developed to correlate them with the observed biological activity. Common methods for developing these models include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable.

Partial Least Squares (PLS) Analysis: A method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

In a QSAR study of carbonyl thiourea (B124793) derivatives, both MLR and PLS were used to build predictive models for their anti-amoebic activity. analis.com.my A genetic algorithm (GA) was employed to select the most relevant descriptors for the models. analis.com.my Similarly, for N-(4-acetylphenyl)-4-aminobenzenesulfonamide derivatives, MLR or PLS analysis could be used to generate predictive models for their antibacterial activity.

The final step in QSAR modeling is to validate the predictive power of the developed model and to use it to understand the structure-activity relationships. A good QSAR model should be able to accurately predict the biological activity of compounds not included in the training set.

For the carbonyl thiourea derivatives, the developed QSAR models would be used to predict and design new compounds with enhanced activity against Acanthamoeba sp. analis.com.my In the case of the N-(4-acetylphenyl)-4-aminobenzenesulfonamide derivatives, the QSAR model could reveal, for instance, that electron-withdrawing groups at a specific position on the phenyl ring enhance antibacterial activity. This information would then be used to guide the synthesis of new, more potent antibacterial agents. Similarly, a QSAR study on quinazolinone derivatives helped to establish a correlation between their structural features and their anti-inflammatory activity. ekb.eg

No Published Research Found for Enzyme Inhibition by this compound

Following a comprehensive review of available scientific literature, no specific research studies or data were identified concerning the direct inhibitory activity of the chemical compound this compound on the enzymes listed below. The investigation sought to find detailed findings, including inhibitory concentrations (IC₅₀ values) and mechanisms of action, for the following biological activities:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Tyrosinase Inhibition

Alpha-Amylase Inhibition

Urease Inhibition

Dihydrofolate Reductase (DHFR) Inhibition

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

While numerous studies exist for various chemical compounds that inhibit these enzymes, the searches did not yield any results for this compound or its direct derivatives in these specific contexts. The scientific focus on this particular molecule has not extended to its potential role as an inhibitor for these key enzymes within the scope of the available data.

Therefore, the requested article detailing the biological activities and pharmaceutical applications of this compound as an inhibitor of these specific enzymes cannot be generated due to the absence of published research findings.

Anticancer Research

Derivatives incorporating the this compound moiety have demonstrated notable potential in the field of oncology. Research has explored their ability to inhibit the growth of cancer cells, halt the cell cycle, and target specific molecular pathways implicated in cancer progression.

The antiproliferative effects of this compound derivatives have been evaluated against various human cancer cell lines. A prominent example is the acetylsalicylic acid derivative, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, which has shown considerable in vitro anti-proliferative activity against a panel of 60 cancer cell lines at a concentration of 10 µM. researchgate.net

Furthermore, a series of novel polysubstituted thiazole (B1198619) derivatives containing the (4-acetylphenyl) moiety have been synthesized and tested. epdf.pub Among these, specific oxime and carbohydrazide (B1668358) derivatives displayed potent antiproliferative activity against both the H69 small-cell lung carcinoma cell line and its anthracycline-resistant counterpart, H69AR. epdf.pub These compounds also proved effective in inducing cell death in three-dimensional (3D) spheroid models of the A549 lung cancer cell line, underscoring their potential therapeutic relevance. epdf.pub

Table 1: Antiproliferative Activity of this compound Derivatives

| Derivative Class | Cell Line | Activity Noted |

|---|---|---|

| Thiazole Derivatives | H69 (Small-Cell Lung Carcinoma) | Potent antiproliferative activity. epdf.pub |

| H69AR (Resistant Lung Carcinoma) | Potent antiproliferative activity. epdf.pub | |

| A549 (Lung Cancer Spheroids) | Effective induction of cell death. epdf.pub |

A key strategy in modern cancer drug discovery is the development of agents that target specific molecular pathways essential for tumor growth and survival. Derivatives of this compound have been investigated as potential inhibitors of such pathways.

In silico molecular docking studies have proposed the derivative 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate as a promising candidate for targeting the Epidermal Growth Factor Receptor (EGFR). academicjournals.org The calculated docking score for this compound suggested a favorable interaction with EGFR, a receptor tyrosine kinase often overexpressed in various cancers. academicjournals.org

More recently, in silico studies on novel thiazole derivatives bearing the (4-acetylphenyl) group suggested their potential to interact with both human Sirtuin 2 (SIRT2) and EGFR. epdf.pub The ability of these compounds to target both drug-sensitive and drug-resistant cancer cells has been linked to this dual-targeting capability. epdf.pub

Inducing programmed cell death, or apoptosis, is a primary goal of many cancer therapies. Research suggests that derivatives of this compound are capable of initiating this process in cancer cells. cardiff.ac.ukdntb.gov.ua Compounds developed from this scaffold, including certain HDAC inhibitors and the derivative 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, have been shown to induce apoptosis, contributing to their anticancer activity. cardiff.ac.ukdntb.gov.ua This pro-apoptotic effect is a crucial component of their mechanism of action, leading to the elimination of malignant cells. dntb.gov.ua

Antimicrobial and Antifungal Investigations

While the anticancer properties of this compound derivatives are a significant area of research, their potential as antimicrobial agents is less explored.

Based on a review of the available scientific literature, there is currently a lack of specific studies investigating the antibacterial activity of the compound this compound or its direct derivatives against key pathogens such as Escherichia coli and Staphylococcus aureus. While the structurally simpler acetic acid is a well-known antimicrobial agent, the biological activity of the more complex this compound molecule in this context has not been sufficiently documented. One study did identify 2-(4-acetylphenyl)acetic acid as a constituent of a fungus, while the broader study focused on the antibacterial effects of citrus extracts, it did not report specific antibacterial testing of the isolated compound.

Antifungal Activity

Currently, there is limited specific information available in the public domain regarding the direct antifungal activity of this compound itself. However, research into related structures provides some insight. For instance, studies on various acetic acid derivatives have shown that this class of compounds can exhibit antifungal properties.

In broader studies, derivatives of N-(4-acetylphenyl)-2-cyanoacetamide have been synthesized and evaluated for their in vitro antifungal activities, with some showing promising results. Similarly, other heterocyclic compounds derived from N-(4-acetylphenyl)-2-chloroacetamide have been investigated, though their antibacterial effects were more prominently noted. These findings suggest that while the parent compound's efficacy is not established, its structural backbone is a viable starting point for the development of novel antifungal agents.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of compounds related to this compound has been a subject of scientific investigation. Notably, the derivative 4-acetylaminophenylacetic acid (MS-932) has been studied for its anti-inflammatory effects. In studies involving adjuvant-induced arthritis in rats, prophylactic treatment with MS-932 was found to inhibit the secondary inflammation associated with the condition. The compound also helped normalize the spleen weight and the serum albumin/globulin ratio in these models. However, MS-932 did not demonstrate an effect on acute inflammation, such as that induced by carrageenan paw edema, nor did it exhibit any analgesic effects in mouse models.

The mechanism behind the anti-inflammatory action of MS-932 appears to be related to the modulation of the immune system rather than the inhibition of prostaglandin (B15479496) E2 biosynthesis or superoxide (B77818) generation.

It is important to note that many acetic acid derivatives are recognized as non-steroidal anti-inflammatory drugs (NSAIDs), which are commonly used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis. The analgesic effects of some compounds are often evaluated using the acetic acid-induced writhing test, a model for visceral pain.

Table 1: Anti-inflammatory and Analgesic Activity of 4-acetylaminophenylacetic acid (MS-932)

| Test Model | Activity Observed | Result |

|---|---|---|

| Adjuvant-induced arthritis (secondary inflammation) | Anti-inflammatory | Inhibition of inflammation |

| Carrageenan-induced paw edema (acute) | Anti-inflammatory | No suppression |

Antioxidant Activity

The antioxidant potential of derivatives of this compound has been explored in several studies. One study focused on heterocyclic derivatives of N-(4-acetylphenyl)-2-chloroacetamide. Within this series, a thiosemicarbazone derivative, N-(4-(1-(2-carbamothioylhydrazono)ethyl)phenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide, demonstrated the most significant antioxidant activity, with an inhibitory activity of 82.6%, which was comparable to the standard antioxidant, L-ascorbic acid.

This suggests that the modification of the this compound structure to include specific heterocyclic and thiosemicarbazone moieties can lead to potent antioxidant compounds. The ability of these compounds to scavenge free radicals is a key aspect of this activity.

Table 2: Antioxidant Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives

| Compound | Antioxidant Activity (Inhibitory %) |

|---|---|

| Thiosemicarbazone derivative | 82.6% |

Applications in Scientific Research

Precursor for Complex Molecule Synthesis

(4-Acetylphenyl)acetic acid is a valuable precursor for the synthesis of more intricate molecules. Its ability to undergo a variety of chemical transformations makes it a versatile building block in multi-step organic syntheses. For example, it has been used in the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide, a compound studied for its potential as a multi-target inhibitor. nih.gov

Role in Medicinal Chemistry Research

In the field of medicinal chemistry, this compound is a key intermediate for the development of new drug candidates. Its derivatives have been explored for a variety of therapeutic applications.

Anticancer Research: Several studies have focused on the synthesis and biological evaluation of this compound derivatives as potential anticancer agents. mdpi.comresearchgate.netresearchgate.net For instance, certain thiazole (B1198619) derivatives have shown promising antiproliferative activity against lung cancer cell lines. mdpi.com

Enzyme Inhibition: Derivatives of this compound have been investigated as inhibitors of various enzymes. nih.gov For example, some have shown potential as tyrosinase inhibitors, which could have applications in treating hyperpigmentation disorders. nih.gov

Applications in Materials Science

While the primary focus of research on this compound has been in the life sciences, its structural features suggest potential applications in materials science, such as in the synthesis of polymers or functional materials. evitachem.com

Established Synthetic Pathways for this compound

The synthesis of this compound can be accomplished through several routes, including multi-step approaches and reactions involving specific reagents and catalysts.

One common strategy for preparing this compound involves a two-step process starting from related aromatic compounds. For instance, 4-ethylacetophenone can be oxidized to form this compound. Another approach is the Willgerodt-Kindler reaction, which can convert aryl alkyl ketones, such as 4-hydroxyacetophenone, into the corresponding phenylacetic acid. google.comdesigner-drug.comresearchgate.net This reaction involves heating the ketone with sulfur and an amine, like morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid. wikipedia.orgorganic-chemistry.org The Willgerodt reaction, a related process, uses ammonium (B1175870) polysulfide to achieve a similar transformation. wikipedia.org

A different two-step pathway begins with the acetylation of p-cresol (B1678582) to produce 4-acetoxytoluene. google.com This intermediate is then brominated to yield 4-acetoxybenzyl bromide, which can be cyanated and subsequently hydrolyzed to give this compound. google.com

The acetylation of hydroxyl groups on precursor molecules is a key strategy. For example, 4-hydroxyacetophenone can be acetylated to form 4-acetylphenyl acetate (B1210297). evitachem.com This reaction is often carried out using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a Lewis acid catalyst. evitachem.com Similarly, 4-hydroxyphenylacetic acid can be acetylated to produce this compound. fishersci.caambeed.comchemicalbook.comhmdb.ca A Baeyer-Villiger type monooxygenase enzyme from Pseudomonas putida JD1 can also convert 4-hydroxyacetophenone to 4-hydroxyphenyl acetate. nih.gov

The choice of reagents and catalysts is crucial in these synthetic transformations. Acetic anhydride is a common acetylating agent. nih.gov When combined with pyridine, it effectively acetylates alcohols and phenols. nih.govresearchgate.netresearchgate.net Pyridine acts as a basic catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct. researchgate.netchegg.com

Lewis acids are also widely employed to catalyze acylation reactions. researchgate.netorganic-chemistry.org Catalysts such as scandium triflate (Sc(OTf)₃), copper(II) triflate (Cu(OTf)₂), and zinc chloride (ZnCl₂) can promote the acetylation of alcohols and other functional groups under mild conditions. organic-chemistry.orgacs.org For instance, Cu(OTf)₂ has been shown to be an efficient catalyst for the acylation of alcohols and thiols with acetic anhydride. organic-chemistry.org Lewis acids like AlCl₃ can facilitate the reaction between β-D-glucose pentaacetate and 4-hydroxyacetophenone to form glycoside derivatives.

In the synthesis of derivatives, specific reagents are used to introduce new functional groups. For example, reacting 3-((4-acetylphenyl)amino)propanoic acid with potassium thiocyanate (B1210189) and acetic acid, followed by treatment with hydrochloric acid, leads to the formation of 1-(4-acetylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one, a precursor for thiazole derivatives. nih.gov

Table 1: Common Reagents and Catalysts in the Synthesis and Derivatization of this compound and its Precursors

| Reagent/Catalyst | Role | Example Reaction |

| Acetic Anhydride | Acetylating agent | Acetylation of 4-hydroxyacetophenone |

| Pyridine | Basic catalyst | Acetylation reactions with acetic anhydride |

| Lewis Acids (e.g., Sc(OTf)₃, Cu(OTf)₂) | Acid catalyst | Catalyzing acylation of alcohols |

| Potassium Thiocyanate | Reagent | Formation of thiourea (B124793) derivatives |

| Acetic Acid | Solvent and reagent | Synthesis of thiazole precursors |

Derivatization Strategies for this compound

This compound and its derivatives serve as starting materials for the synthesis of various heterocyclic compounds with potential biological activities.

Thiazole rings can be constructed from this compound derivatives. One method involves the reaction of 3-[1-(4-acetylphenyl)thioureido]propanoic acid with 4-substituted phenacyl bromides. This reaction, known as the Hantzsch thiazole synthesis, yields thiazole hydrobromide salts, which are then converted to the final thiazol-2-yl propanoic acid derivatives. nih.govresearchgate.net Another approach involves the cyclocondensation of N-(4-acetylphenyl)-2-cyanoacetamide derivatives with α-halocarbonyl compounds like chloroacetone (B47974) to afford 4-methylthiazole (B1212942) derivatives. researchcommons.org

The acetyl group of this compound derivatives is a key functional handle for constructing pyrazole (B372694) and pyrazolopyrimidine ring systems. For example, chalcones derived from 2-(4-acetylphenyl)isoindoline-1,3-dione can be cyclized with hydrazine (B178648) hydrate (B1144303) to produce pyrazole compounds. ijop.netsciencescholar.us In another example, a 1,3-diketone derived from 4-acetylphenyl-3',4'-xylene sulphonate reacts with hydrazine hydrate or phenylhydrazine (B124118) in glacial acetic acid to yield pyrazole derivatives. journalagent.com

Pyrazolopyrimidine derivatives can also be synthesized. For instance, reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with acetic anhydride produces a pyrazolo[3,4-d] Current time information in Bangalore, IN.organic-chemistry.orgoxazin-4-one intermediate. mdpi.comresearchgate.net This intermediate can then be reacted with various amines and hydrazines to form a range of pyrazolo[3,4-d]pyrimidin-4-ones. mdpi.comresearchgate.netekb.eg Another strategy involves the reaction of 5-formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione with p-aminoacetophenone to form an imine, which can serve as a precursor for further cyclization reactions. researchgate.net

Preparation of Hydrazone and Thiosemicarbazone Products

The acetyl group of this compound and its derivatives is readily converted into hydrazone and thiosemicarbazone moieties. These reactions typically involve the condensation of the ketone with hydrazine hydrate, substituted hydrazines, or thiosemicarbazide (B42300).

The synthesis of thiosemicarbazones from (4-acetylphenyl) derivatives is a common transformation. For instance, reacting an N-(4-acetylphenyl) derivative with thiosemicarbazide in refluxing ethanol (B145695) can yield the corresponding thiosemicarbazone. rjpbcs.com The addition of a catalytic amount of acetic acid is often employed to facilitate the condensation. researchgate.netchemmethod.comdovepress.commdpi.com The reaction of 4-acetyl-phenyl ester with thiosemicarbazide in ethanol, refluxed for a short period, results in the formation of the thiosemicarbazone product as a solid. researchgate.net Similarly, hydrazones are prepared by condensing the acetylphenyl moiety with hydrazine hydrate in an acidic ethanol solution, which is then refluxed for several hours. dovepress.com

These reactions are fundamental in creating scaffolds for various heterocyclic compounds. For example, thiosemicarbazone derivatives can be further cyclized to produce thiazolidinones. rjpbcs.com

Table 1: Synthesis of Hydrazone and Thiosemicarbazone Derivatives

| Starting Material | Reagent | Solvent | Catalyst | Product Type | Ref |

|---|---|---|---|---|---|

| N-(4-acetylphenyl) derivative | Thiosemicarbazide | Ethanol | - | Thiosemicarbazone | rjpbcs.com |

| N-(4-acetylphenyl) derivative | Thiosemicarbazide | Ethanol | Acetic Acid | Thiosemicarbazone | researchgate.net |

| Benzylidene camphor (B46023) derivative | Hydrazine hydrate | Ethanol | Glacial Acetic Acid | Hydrazone | dovepress.com |

| 4-Acetyl-phenyl ester | Thiosemicarbazide | Ethanol | - | Thiosemicarbazone | researchgate.net |

Esterification Reactions

The carboxylic acid group of this compound is susceptible to esterification. This reaction is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst.

For example, derivatives of (4-acetylphenyl)propanoic acid have been esterified using an excess of methanol (B129727) under reflux with a catalytic amount of sulfuric acid. mdpi.comnih.gov This standard Fischer esterification method provides the corresponding methyl esters. The general stability of the acetyl group under these conditions allows for selective esterification of the carboxylic acid function. Kinetic studies on the liquid phase esterification of carboxylic acids like acetic acid with various alcohols have been conducted using solid acid catalysts such as zeolites (Hβ, HY, and HZSM5). researchgate.net These studies indicate that the reaction often follows an Eley-Rideal mechanism, where the carboxylic acid is adsorbed onto the catalyst surface before reacting with the alcohol. researchgate.net

Nucleophilic Substitution Reactions

This compound and its derivatives can participate in nucleophilic substitution reactions at several positions. The bromine atom in compounds like 3-(4-Acetylphenyl)-2-bromopropanoic acid can be substituted by various nucleophiles, including hydroxide, amine, or thiol groups, typically in aqueous or alcoholic solvents at elevated temperatures. The acetyl group itself can also be a site for substitution, although this is less common for the parent acid. evitachem.com More frequently, derivatives are prepared to enhance reactivity. For instance, N-(4-acetylphenyl)-2-chloroacetamide, derived from the corresponding amine, undergoes nucleophilic substitution where the chlorine atom is replaced by various nucleophiles. researchgate.net

Condensation Reactions with Aldehydes and Other Carbonyl Compounds

The acetyl group's α-protons are acidic enough to be removed by a base, forming an enolate that can participate in condensation reactions with aldehydes and other carbonyl compounds. The Claisen-Schmidt and Knoevenagel condensations are prominent examples.

Claisen-Schmidt Condensation: This reaction involves the condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde in the presence of a base, such as an aqueous alkali solution in ethanol, to form chalcones. researchgate.netderpharmachemica.comrjpbcs.com For example, N-(4-acetylphenyl)acetamide derivatives react with various substituted benzaldehydes in this manner. derpharmachemica.cominnovareacademics.in The reaction conditions are typically mild, often occurring at room temperature. researchgate.net Acid-catalyzed versions using catalysts like silica-sulfuric acid have also been reported, sometimes under solvent-free conditions. researchgate.net

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with a ketone or aldehyde. wikipedia.orgsigmaaldrich.com The acetyl group of this compound derivatives can react with aldehydes in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. For instance, 3-(4-acetylphenyl)prop-2-enoic acid can be synthesized via a Knoevenagel reaction between 4-acetylbenzaldehyde (B1276866) and malonic acid. The Doebner modification of this reaction uses pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to subsequent decarboxylation. wikipedia.org

Reaction Mechanisms and Kinetics Studies

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing synthetic routes and controlling product formation.

Hydrolysis under Acidic or Basic Conditions

Ester derivatives of this compound can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. evitachem.comevitachem.com

Acidic Hydrolysis: Heating an ester of this compound with a dilute mineral acid, such as hydrochloric acid, will yield this compound and the corresponding alcohol. libretexts.org

Basic Hydrolysis: Heating the ester with an aqueous solution of a strong base, like sodium hydroxide, results in the formation of the carboxylate salt. evitachem.comlibretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free this compound.

These hydrolysis reactions are standard transformations for esters and are often high-yielding. evitachem.com

Investigation of Reaction Conditions (e.g., temperature, solvent, pH)

The outcome and rate of reactions involving this compound are highly dependent on the specific conditions employed.

Temperature: Temperature plays a critical role in reaction kinetics. For most chemical reactions, an increase in temperature increases the reaction rate. libretexts.org In condensation reactions like the Knoevenagel condensation, temperatures are often elevated (e.g., 80–120°C) to drive the reaction to completion. However, for some reactions, lower temperatures are necessary to control selectivity and prevent side reactions, such as over-bromination. The optimal temperature for a given reaction represents a balance between achieving a sufficient reaction rate and minimizing the formation of undesired byproducts. libretexts.orgresearchgate.net

Solvent: The choice of solvent can significantly influence reaction outcomes. In esterification reactions, an excess of the alcohol reactant can also serve as the solvent. mdpi.comnih.gov For condensation reactions, solvents like ethanol, acetic acid, or pyridine are commonly used. rjpbcs.com The polarity and protic/aprotic nature of the solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction pathway and rate.

pH (Catalyst): The pH of the reaction medium, often controlled by the addition of an acid or base catalyst, is a crucial parameter.

Esterification is typically acid-catalyzed (e.g., by H₂SO₄). nih.gov

Hydrolysis can be catalyzed by either acid or base. evitachem.com

Condensation reactions like the Claisen-Schmidt are often base-catalyzed (e.g., NaOH, KOH), while Knoevenagel condensations use weaker bases like piperidine or pyridine. researchgate.net The catalyst's role is to increase the reactivity of one of the components, for example, by protonating the carbonyl oxygen in acid-catalyzed reactions or by deprotonating the α-carbon in base-catalyzed reactions. wikipedia.org

Table 2: Influence of Reaction Conditions on Syntheses

| Reaction Type | Parameter | Typical Conditions | Effect | Ref |

|---|---|---|---|---|

| Knoevenagel Condensation | Temperature | 80–120°C | Increases reaction rate | |

| Bromination | Temperature | Low Temperature | Controls rate and prevents over-bromination | |

| Esterification | Catalyst (pH) | H₂SO₄ (acidic) | Catalyzes the reaction | nih.gov |

| Claisen-Schmidt Condensation | Catalyst (pH) | NaOH/KOH (basic) | Deprotonates α-carbon to form enolate | researchgate.net |

| Knoevenagel Condensation | Solvent | Ethanol, Pyridine | Affects reactant solubility and intermediate stability |

Kinetic Influences (e.g., steric hindrance)

Kinetic factors, particularly steric hindrance, play a significant role in the chemical transformations of derivatives containing the (4-acetylphenyl) moiety. Steric hindrance refers to the way the spatial arrangement of atoms or groups at or near a reacting site hinders or slows down a reaction. While specific kinetic studies on this compound itself are not extensively detailed in the literature, the influence of steric effects is evident in the reactions of its closely related derivatives.

In enzymatic reactions, the structure of the substrate is critical. The hydrolysis of ester prodrugs by human carboxylesterases (CES) demonstrates the kinetic impact of steric bulk. Human carboxylesterase 1 (hCE1) generally prefers substrates with a large, bulky acyl group and a small alcohol group, whereas human carboxylesterase 2 (hCE2) has the opposite preference. nih.gov In a study of indomethacin (B1671933) prodrugs, which included a p-acetylphenyl ester, the rate of hydrolysis was found to be highly dependent on steric hindrance within the ester's structure. nih.govresearchgate.net For instance, the hydrolytic rate of a 1-methylpentyl ester was 10 times lower than that of a 4-methylpentyl ester in an hCE1 solution, illustrating how steric crowding near the reaction center can significantly decrease reaction velocity. nih.govresearchgate.net

Steric hindrance also governs the stereochemical outcome of certain reactions. In the synthesis of hydrazones from N-(4-acetylphenyl)-2-chloroacetamide, the formation of the geometric (E)-isomer is favored. researchgate.net This preference is attributed to the steric strain that would arise in the (Z)-isomer, forcing the molecule to adopt the more stable configuration where bulky groups are further apart. researchgate.net Similarly, the reaction kinetics of 4-acetylphenyl acetate can be influenced by the steric hindrance presented by its bulky acetyl groups. evitachem.com This principle highlights that the accessibility of a reaction site, when impeded by large functional groups, is a critical kinetic factor that can control both the rate and the stereoselectivity of a chemical transformation. masterorganicchemistry.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. For this compound, the absorption of ultraviolet radiation is primarily dictated by the presence of chromophores—specifically, the substituted benzene (B151609) ring and the carbonyl groups of the acetyl and carboxylic acid moieties. These groups contain π electrons and non-bonding (n) electrons that can be excited to higher energy anti-bonding orbitals.

The benzene ring gives rise to intense π → π* transitions. Aromatic compounds typically exhibit strong absorption bands related to these transitions. msu.edu The acetyl group (–COCH₃) and the carboxylic acid group (–COOH) attached to the aromatic system modify the absorption characteristics. The carbonyl function in both groups introduces the possibility of weaker n → π* transitions, which occur at longer wavelengths than the π → π* transitions. msu.edu The electronic conjugation between the acetyl group's carbonyl and the phenyl ring is expected to shift the absorption maxima (λmax) to longer wavelengths, a phenomenon known as a bathochromic shift. The carboxylic acid group, being insulated from the ring by a methylene (B1212753) (–CH₂) group, has a lesser electronic influence on the main aromatic chromophore.

Table 1: Predicted UV-Vis Absorption Data for this compound This table presents predicted absorption maxima based on the electronic transitions of the compound's chromophores.

| Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Associated Chromophore |

|---|---|---|---|

| ~250 - 290 | High | π → π* | Acetyl-substituted Phenyl Ring |

| >300 | Low | n → π* | Acetyl Group Carbonyl (C=O) |

| ~200 - 210 | Moderate | n → σ* | Carboxylic Acid Carbonyl (C=O) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₁₀H₁₀O₃), the molecular weight is approximately 178.18 g/mol . In an electron ionization (EI) mass spectrum, the peak with the highest m/z value corresponds to the intact molecular ion (M⁺), which would be observed at m/z 178.

The fragmentation pattern provides crucial structural information. The structure of this compound offers several predictable cleavage pathways.

Alpha-Cleavage: Cleavage of the bond adjacent to a carbonyl group is a common fragmentation pathway for ketones. youtube.com For this compound, this can result in the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group, yielding a stable acylium ion at m/z 163.

Carboxylic Acid Fragmentation: Carboxylic acids are known to fragment via the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group as a radical (•COOH, 45 Da). libretexts.org This would lead to fragments at m/z 161 and m/z 133, respectively.

Side-Chain Cleavage: Cleavage of the C-C bond between the methylene group and the aromatic ring can produce a prominent acetyl-acylium ion (CH₃CO⁺) at m/z 43. This fragment is often the base peak in the spectra of methyl ketones.

The analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's molecular structure.

Table 2: Major Predicted Mass Fragments of this compound This table outlines the primary mass-to-charge ratios (m/z) and the corresponding ionic fragments expected in the mass spectrum.

| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 178 | [M]⁺ | [C₁₀H₁₀O₃]⁺ | Molecular Ion |

| 163 | [M - CH₃]⁺ | [C₉H₇O₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 161 | [M - OH]⁺ | [C₁₀H₉O₂]⁺ | Loss of a hydroxyl radical from the carboxylic acid. libretexts.org |

| 133 | [M - COOH]⁺ | [C₉H₉O]⁺ | Loss of the carboxyl group. libretexts.org |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion, characteristic of methyl ketones; often the base peak. |

Materials Science and Other Advanced Applications

Role as a Synthetic Intermediate

(4-Acetylphenyl)acetic acid is a valuable intermediate in organic synthesis, primarily due to its two reactive functional groups. The carboxylic acid group can undergo esterification or amidation, while the acetyl group's ketone and adjacent methyl group are sites for condensation, oxidation, reduction, or substitution reactions. This dual reactivity allows it to be a starting point for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and biomedical fields.

One of the key applications of this compound is in the synthesis of specialized chelating agents. For instance, its derivative, methyl 2-(4-acetylphenyl)acetate, is a precursor for creating bifunctional DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives. These molecules are designed for chemoselective attachment to biomolecules and are crucial for applications in medical imaging and radiotherapy. The synthesis involves reacting a bromoacetate derivative of the core compound with cyclen, followed by further alkylation.

In the realm of medicinal chemistry, this compound serves as an intermediate in the production of various pharmaceuticals. It is particularly noted for its use in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) google.com. Furthermore, it is a building block for creating chiral α-amino acids. Through a coupling reaction with a protected hydroxylamine, it forms a carboxylic acid azanyl ester, which can then undergo a stereocontrolled 1,3-nitrogen migration to yield non-racemic α-amino acids with high enantiomeric excess.

The compound is also utilized in biochemical research. For example, it is a precursor for the synthesis of (4-acetylphenyl)acetyl-coenzyme A (4AcPA-CoA), a molecule used to study enzyme mechanisms, such as those of acyl-CoA dehydrogenases. This application highlights its role in creating molecular probes to investigate biological processes.

| Starting Material | Reaction Type | Resulting Compound/Class | Application Area |

|---|---|---|---|

| This compound | Esterification, Bromination, Alkylation | Bifunctional DOTA-based Chelating Agents | Medical Imaging, Radiotherapy |

| This compound | EDCI Coupling, 1,3-Nitrogen Migration | Chiral α-Amino Acids | Pharmaceutical Synthesis |

| This compound | Multi-step Enzymatic/Chemical Synthesis | (4-acetylphenyl)acetyl-coenzyme A | Biochemical Research |

| This compound | Amide Coupling | Ligands for Biological Targets (e.g., peptides) | Drug Discovery, Peptide Synthesis |

Potential in Polymer Additives and Stabilizers

The potential use of this compound in materials science, specifically as an additive or stabilizer for polymers, is suggested in patent literature. Several patents related to polymer compositions list 2-(4-acetylphenyl)acetic acid as a potential component. For example, it has been mentioned in the context of compositions for chlorine-containing resins and vinyl polymers, where various additives are used to improve properties such as stability, transparency, and flame resistance google.comgoogle.com.

Patents for transparent vinyl chloride resin compositions have included 2-(4-acetylphenyl)acetic acid in lists of potential additives that can be incorporated into the final product google.com. Similarly, it has been named in filings related to flame-retardant thermoplastic compositions and stabilizer compositions for chlorine-containing resins. However, these patents typically list a large number of potential compounds without providing detailed experimental data on the specific contribution or efficacy of this compound itself.

While a study on pigments isolated from a mangrove fungus identified a compound as 2-(4-acetylphenyl)acetic acid and noted its antioxidant properties in a biological context, detailed research findings specifically demonstrating its effectiveness and mechanism as a polymer additive or stabilizer in industrial applications are not extensively documented in publicly available scientific literature academicjournals.org. Therefore, its role in this field remains an area with potential for further investigation.

Future Directions and Research Perspectives

Design of Multi-Targeted Ligands

The development of multi-target-directed ligands (MTDLs) is a paradigm shift in drug discovery, moving from the "one-target, one-drug" model to a more holistic approach that can be more effective against complex multifactorial diseases like cancer or neurodegenerative disorders. nih.govdundee.ac.uk The (4-Acetylphenyl)acetic acid scaffold is a promising starting point for designing such ligands. By integrating different pharmacophores into a single molecule, researchers can create compounds that modulate multiple biological targets simultaneously. dundee.ac.uknih.gov

Future design strategies could involve fusing the this compound core with moieties known to interact with other relevant biological targets. For instance, derivatives have already shown promise in targeting enzymes like cyclooxygenase (COX), sirtuin 2 (SIRT2), and epidermal growth factor receptor (EGFR). nih.govmdpi.comderpharmachemica.com A rational design approach could combine the structural features responsible for COX inhibition with a pharmacophore for another target involved in inflammatory or cancer pathways, potentially leading to synergistic effects and a more potent therapeutic outcome. researchgate.net This strategy could reduce the risk of drug-drug interactions and simplify therapeutic regimens for patients with complex diseases. dundee.ac.uk

Exploration of Novel Derivatives for Enhanced Bioactivity

The exploration of novel derivatives is a cornerstone of drug development, aiming to enhance potency, selectivity, and pharmacokinetic properties. For this compound, derivatization has already yielded compounds with significant anti-inflammatory and anticancer activities. nih.govnih.govnih.gov

A key finding is that the introduction of an oxime moiety to 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives significantly boosts antiproliferative activity against lung cancer cells, with some compounds surpassing the efficacy of the standard chemotherapeutic agent, cisplatin. nih.govmdpi.com Similarly, aspirin-based derivatives like 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297) have demonstrated anti-proliferative effects. nih.gov Future work will likely focus on systematic structural modifications to further optimize these activities. This includes altering substituents on the phenyl ring, modifying the acetic acid side chain, and exploring different heterocyclic systems to attach to the core structure. For example, pyrrole-containing compounds have shown promise as anti-inflammatory agents, suggesting that incorporating a pyrrole (B145914) scaffold could be a fruitful avenue for new derivatives. mdpi.com

Below is a table summarizing the bioactivity of selected derivatives based on the this compound scaffold.

| Compound/Derivative Class | Target/Activity | Key Findings |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (e.g., Compounds 21 & 22) | Anticancer (A549 lung cancer cells) | Oxime derivatives showed potent cytotoxicity with IC50 values of 5.42 µM and 2.47 µM, respectively, surpassing cisplatin. nih.govmdpi.com |

| 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate | Anticancer (NCI 60 cell-line panel) | Aspirin derivative showing anti-proliferative activity. nih.gov |

| Phenoxy acetic acid derivatives | Anti-inflammatory (COX-2 inhibition) | Novel derivatives showed significant selective COX-2 inhibition, with IC50 values in the low micromolar range (e.g., 0.06-0.09 μM for the most active compounds). nih.govmdpi.com |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Anti-inflammatory | A pyrrole derivative that significantly reduces paw edema in rat models and suppresses the pro-inflammatory cytokine TNF-α. mdpi.com |

Further Elucidation of Mechanism of Action at Molecular Level

While initial studies have identified potential targets like COX enzymes for anti-inflammatory effects and SIRT2/EGFR for anticancer activity, a deeper understanding of the molecular mechanisms is crucial. nih.govmdpi.comderpharmachemica.comevitachem.com Future research should employ a range of biochemical and molecular biology techniques to precisely define how these compounds interact with their targets.

This includes kinetic studies to determine the mode of enzyme inhibition, X-ray crystallography to visualize the binding interactions within the active site of the target protein, and cell-based assays to investigate downstream signaling pathways affected by the compounds. For instance, understanding how derivatives of this compound induce apoptosis in cancer cells or modulate cytokine profiles in inflammatory models is essential. nih.govmdpi.com Unraveling these mechanisms will not only validate the therapeutic targets but also guide the rational design of next-generation compounds with improved selectivity and fewer off-target effects.

Advanced Computational Approaches for Drug Discovery

Computer-aided drug design (CADD) is an indispensable tool for accelerating the drug discovery process, reducing costs and time. taylorandfrancis.com For the this compound scaffold, computational methods like molecular docking have already been used to predict how its derivatives bind to targets like SIRT2 and EGFR. mdpi.com

Future research will leverage more advanced computational strategies. Quantitative Structure-Activity Relationship (QSAR) studies can build predictive models that link chemical structures to biological activities, helping to prioritize which novel derivatives to synthesize. ddg-pharmfac.net Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for bioactivity, guiding the design of new molecules. nih.gov Furthermore, the application of artificial intelligence and machine learning can rapidly screen vast virtual libraries of compounds to identify new hits with high potential, significantly streamlining the initial stages of drug discovery. taylorandfrancis.com These in silico methods, combined with experimental validation, will create a powerful and efficient pipeline for developing new drugs based on this compound. mdpi.com

Preclinical and Clinical Translational Research

The ultimate goal of drug discovery is to translate promising laboratory findings into effective clinical therapies. For derivatives of this compound, the journey from bench to bedside will require rigorous preclinical and clinical investigation.

Preclinical research has already demonstrated efficacy in various in vitro and in vivo models. Compounds have shown cytotoxicity against a panel of human cancer cell lines, including lung and breast cancer, and have exhibited significant anti-inflammatory activity in animal models of inflammation, such as the carrageenan-induced rat paw edema test. nih.govnih.govmdpi.commdpi.com Future preclinical work must expand on these findings, involving more complex animal models to assess efficacy in settings that more closely mimic human disease.

Should a lead candidate emerge with a strong preclinical profile, it would then progress to clinical trials. This phase involves a systematic evaluation in human subjects to establish the compound's therapeutic efficacy and to build a comprehensive understanding of its behavior in the human body. This translational research is a critical and lengthy step, but it is essential for determining the true therapeutic value of novel compounds derived from the this compound structure.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Acetylphenyl)acetic acid with high purity?

- Methodology : A two-step synthesis can be employed:

Acetylation : React p-aminoacetophenone with chloroacetyl chloride in glacial acetic acid under stirring at room temperature.

Neutralization and purification : Add sodium acetate to the mixture, followed by filtration and recrystallization from ethanol to isolate the product .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purity can be validated using HPLC (retention time ~8–10 min under C18 column conditions) and NMR (characteristic peaks: δ 2.5 ppm for acetyl group, δ 3.6 ppm for methylene protons) .

Q. Which analytical techniques are most effective for characterizing this compound?

- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm. Retention time typically ranges between 8–10 min .

- NMR : Key signals include:

- ¹H NMR : δ 2.5 (s, 3H, acetyl CH3), δ 3.6 (s, 2H, CH2COOH), δ 7.2–7.4 (m, 4H, aromatic protons) .

- ¹³C NMR : δ 25.8 (acetyl CH3), δ 40.2 (CH2COOH), δ 170.5 (COOH) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzymatic environments?

- Approach :

- Use density functional theory (DFT) to calculate electron density maps and identify nucleophilic/electrophilic sites (e.g., acetyl group as an electrophilic hotspot) .

- Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities with enzymes like cytochrome P450, highlighting potential metabolic pathways .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?

- Contradiction : Discrepancies in degradation rates reported in acidic (pH 2) vs. alkaline (pH 9) conditions.

- Resolution :

Kinetic studies : Conduct accelerated stability tests at 40°C/75% RH, sampling at intervals (0, 1, 3, 6 months).

Analytical cross-validation : Use HPLC-MS to identify degradation products (e.g., deacetylated derivatives at pH 9) .

Mechanistic analysis : Probe hydrolysis pathways via isotopic labeling (e.g., ¹⁸O-water) to track ester/amide bond cleavage .

Q. How does this compound interact with liver microsomal enzymes, and what are the implications for metabolic profiling?

- Experimental design :

- In vitro assays : Incubate the compound with rat/human liver microsomes and NADPH.

- Probe substrates : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic routes .

- Findings :

- Phase I metabolism : Hydroxylation at the para position (major) and acetyl group oxidation (minor).

- Phase II metabolism : Glucuronidation confirmed via β-glucuronidase treatment and LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.